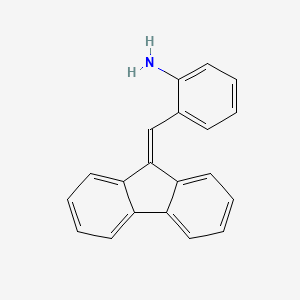![molecular formula C11H14O2 B14003240 3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
3-(Spiro[2.5]octan-6-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Spiro[2.5]octan-6-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single carbon atom. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable alkyne under specific conditions . The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
3-(Spiro[2.5]octan-6-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group into an alcohol or alkane, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
3-(Spiro[2.5]octan-6-yl)propiolic acid has several applications in scientific research:
Biology: The unique structure of this compound makes it a potential candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
3-(Spiro[2.5]octan-6-yl)propiolic acid can be compared with other spirocyclic compounds, such as spiro[cyclopropane-1,2′-steroids] and spirocyclic oxindoles . These compounds share the spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its propiolic acid group, which imparts distinct reactivity and potential applications. Similar compounds include:
- Spiro[cyclopropane-1,2′-steroids]
- Spirocyclic oxindoles
- Spiro-flavonoids
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-spiro[2.5]octan-6-ylprop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)2-1-9-3-5-11(6-4-9)7-8-11/h9H,3-8H2,(H,12,13) |
Clave InChI |
RALDZAPVOLBWTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C#CC(=O)O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
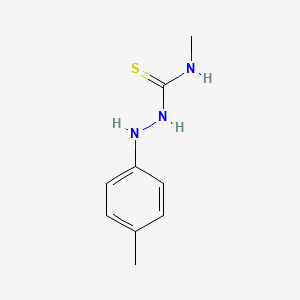
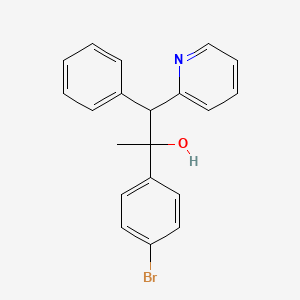

![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
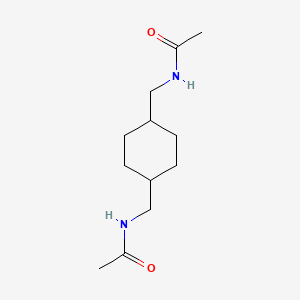
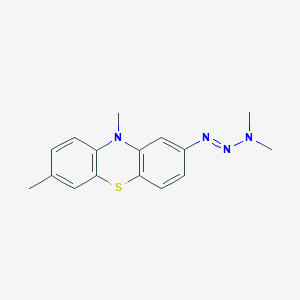
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

